N-[(1,1-dioxothiolan-3-yl)methyl]-4-fluoro-3-methoxy-N-methylbenzamide
Description
N-[(1,1-dioxothiolan-3-yl)methyl]-4-fluoro-3-methoxy-N-methylbenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dioxothiolan ring, a fluorine atom, and a methoxy group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-4-fluoro-3-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-16(8-10-5-6-21(18,19)9-10)14(17)11-3-4-12(15)13(7-11)20-2/h3-4,7,10H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZQKFNHIWRQLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-dioxothiolan-3-yl)methyl]-4-fluoro-3-methoxy-N-methylbenzamide typically involves multiple steps:
Formation of the Dioxothiolan Ring: The dioxothiolan ring can be synthesized through the oxidation of a thiolane derivative using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, often using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methoxylation: The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Amide Bond Formation: The final step involves the formation of the amide bond between the dioxothiolan derivative and the fluoromethoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dioxothiolan ring can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form thiolane derivatives, which may have different biological activities.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiolane derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(1,1-dioxothiolan-3-yl)methyl]-4-fluoro-3-methoxy-N-methylbenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(1,1-dioxothiolan-3-yl)methyl]-4-fluoro-3-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The dioxothiolan ring and the fluorine atom may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The methoxy group may also play a role in its bioactivity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-[(1,1-dioxothiolan-3-yl)methyl]-4-fluoro-3-methoxy-N-ethylbenzamide
- N-[(1,1-dioxothiolan-3-yl)methyl]-4-chloro-3-methoxy-N-methylbenzamide
- N-[(1,1-dioxothiolan-3-yl)methyl]-4-fluoro-3-ethoxy-N-methylbenzamide
Uniqueness
N-[(1,1-dioxothiolan-3-yl)methyl]-4-fluoro-3-methoxy-N-methylbenzamide is unique due to the specific combination of its functional groups. The presence of the dioxothiolan ring, fluorine atom, and methoxy group in a single molecule provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This unique structure may result in different reactivity and bioactivity profiles, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
